3-(4-Methylphenyl)Pyrrolidine Hydrochloride 3-(4-Methylphenyl)Pyrrolidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187172-68-4
VCID: VC3251051
InChI: InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C2CCNC2.Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol

3-(4-Methylphenyl)Pyrrolidine Hydrochloride

CAS No.: 1187172-68-4

Cat. No.: VC3251051

Molecular Formula: C11H16ClN

Molecular Weight: 197.7 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)Pyrrolidine Hydrochloride - 1187172-68-4

Specification

CAS No. 1187172-68-4
Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
IUPAC Name 3-(4-methylphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Standard InChI Key JWMNEXWVYXSNHE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2CCNC2.Cl
Canonical SMILES CC1=CC=C(C=C1)C2CCNC2.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Information

3-(4-Methylphenyl)Pyrrolidine Hydrochloride is identified by the CAS registry number 1187172-68-4. It has a molecular formula of C11H16ClN and a molecular weight of 197.70444 g/mol . This compound belongs to the pyrrolidine class, which features a five-membered nitrogen-containing heterocyclic ring. The compound has several synonyms including 3-(p-tolyl)pyrrolidine hydrochloride and 3-(p-Tolyl)pyrrolidine Hydrochloride, reflecting the presence of the p-tolyl (4-methylphenyl) group attached to the pyrrolidine ring .

Structural Features

The basic structure of 3-(4-Methylphenyl)Pyrrolidine Hydrochloride consists of:

  • A pyrrolidine ring (five-membered heterocycle containing nitrogen)

  • A 4-methylphenyl (p-tolyl) group at the 3-position of the pyrrolidine ring

  • The nitrogen of the pyrrolidine ring forming a hydrochloride salt

This structural arrangement contributes to the compound's chemical behavior and potential applications in various fields. The position of the methyl group on the phenyl ring (para position) differentiates this compound from other positional isomers that might have the methyl group in ortho or meta positions.

Comparative Analysis of Structurally Related Compounds

Comparison with Other Pyrrolidine Derivatives

Table 1: Comparison of 3-(4-Methylphenyl)Pyrrolidine Hydrochloride with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-(4-Methylphenyl)Pyrrolidine Hydrochloride1187172-68-4C11H16ClN197.70Base structure with p-tolyl at 3-position
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride2680532-92-5C12H15ClF3NO281.70Contains trifluoromethoxy group and methylene linker
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochlorideNot specifiedC11H16ClNS229.77Contains sulfanyl group between pyrrolidine and p-tolyl
(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride1049727-94-7C12H16ClNO2241.72Contains carboxylic acid and o-tolyl group at 4-position
(±)-trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlorideNot specifiedC12H16ClNO2241.72Contains carboxylic acid and m-tolyl at 4-position

This comparative analysis highlights the structural diversity within pyrrolidine derivatives and how subtle changes in substitution patterns can lead to compounds with potentially different properties and applications.

Structure-Activity Relationships

The position and nature of substituents on the pyrrolidine ring significantly influence the biological activity and chemical reactivity of these compounds. For instance:

  • The position of the methyl group on the phenyl ring (ortho, meta, or para) can affect the compound's spatial arrangement and interaction with biological targets

  • The presence of additional functional groups, such as carboxylic acids in related compounds, introduces new reactivity patterns and potential binding sites

  • Stereochemistry, as seen in compounds like (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride, plays a crucial role in biological recognition

These structure-activity relationships provide valuable insights for the potential development and application of 3-(4-Methylphenyl)Pyrrolidine Hydrochloride in various research contexts.

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of 3-(4-Methylphenyl)Pyrrolidine Hydrochloride likely employs standard analytical techniques used for similar organic compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

These techniques would be essential for verifying the structure and purity of synthesized batches of the compound.

Chromatographic Analysis

For purification and analysis of 3-(4-Methylphenyl)Pyrrolidine Hydrochloride, chromatographic techniques are likely employed. Similar compounds are used as standards in chromatographic techniques for quality control in chemical and pharmaceutical analyses . Methods might include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly for the free base form

  • Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis

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